1,2,3,4,6,7,9-Heptachlorodibenzofuran
Overview
Description
1,2,3,4,6,7,9-Heptachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their persistence in the environment and potential for bioaccumulation. These compounds are often by-products of industrial processes and are recognized for their toxicological significance .
Preparation Methods
The synthesis of 1,2,3,4,6,7,9-Heptachlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. Industrial production methods often utilize high-resolution gas chromatography and mass spectrometry to ensure the purity and specificity of the compound . The process may involve multiple steps of chlorination and purification to achieve the desired heptachlorinated product.
Chemical Reactions Analysis
1,2,3,4,6,7,9-Heptachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated derivatives or breakdown products.
Reduction: Under specific conditions, the compound can be reduced to less chlorinated forms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,2,3,4,6,7,9-Heptachlorodibenzofuran has several applications in scientific research:
Mechanism of Action
1,2,3,4,6,7,9-Heptachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes . This activation leads to the biochemical and toxic effects observed with exposure to this compound.
Comparison with Similar Compounds
1,2,3,4,6,7,9-Heptachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Another heptachlorinated dibenzofuran with similar toxicological properties.
1,2,3,4,7,8,9-Heptachlorodibenzofuran: Shares structural similarities but differs in the position of chlorine atoms.
1,2,3,4,6,7,8-Octachlorodibenzofuran: An octachlorinated derivative with higher chlorination and potentially different toxicological effects.
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and biological interactions.
Properties
IUPAC Name |
1,2,3,4,6,7,9-heptachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl7O/c13-2-1-3(14)6(15)11-4(2)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXWOEUKHXOUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073620 | |
Record name | 1,2,3,4,6,7,9-Heptachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-25-8 | |
Record name | 1,2,3,4,6,7,9-Heptachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,7,9-Heptachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU87C9Y77Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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